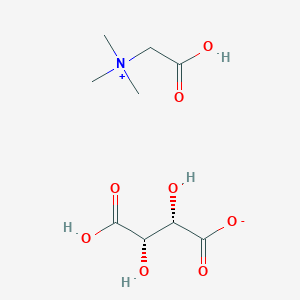

carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate, commonly known as CTAB, is a quaternary ammonium salt. It is a cationic surfactant used in various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. CTAB is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mecanismo De Acción

CTAB acts as a cationic surfactant, which means it has a positively charged head and a hydrophobic tail. The positively charged head interacts with negatively charged surfaces, such as cell membranes and DNA, while the hydrophobic tail interacts with hydrophobic surfaces. CTAB forms micelles in aqueous solutions, which can solubilize hydrophobic molecules and stabilize nanoparticles.

Biochemical and Physiological Effects:

CTAB has been shown to have antimicrobial and antiviral properties. It can disrupt the cell membrane of microorganisms and prevent their growth. CTAB can also interact with proteins and enzymes, which can affect their activity and function. However, CTAB is toxic to cells at high concentrations and can cause cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CTAB is a versatile and widely used surfactant in scientific research. It is readily available and relatively inexpensive. CTAB can be used in various applications, including DNA extraction, protein purification, and nanoparticle synthesis. However, CTAB can be toxic to cells and can interfere with some assays and experiments. Therefore, it is important to use CTAB at appropriate concentrations and to perform toxicity tests before using it in experiments.

Direcciones Futuras

There are several future directions for CTAB research. One direction is to develop new methods for CTAB synthesis that are more efficient and environmentally friendly. Another direction is to investigate the mechanism of CTAB interaction with proteins and enzymes and to develop new applications for CTAB in protein research. Additionally, CTAB can be used in drug delivery systems and as a potential antimicrobial agent. Further research is needed to explore these potential applications of CTAB.

In conclusion, CTAB is a cationic surfactant used in various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. CTAB is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential applications of CTAB in various fields.

Métodos De Síntesis

CTAB can be synthesized using different methods, including the reaction of trimethylamine with chloroacetic acid, the reaction of trimethylamine with monochloroacetic acid, and the reaction of trimethylamine with sodium chloroacetate. The latter method is the most commonly used method for CTAB synthesis. In this method, trimethylamine is reacted with sodium chloroacetate in the presence of hydrochloric acid, followed by the addition of sodium hydroxide to adjust the pH. The resulting CTAB is purified by precipitation and recrystallization.

Aplicaciones Científicas De Investigación

CTAB has various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. In DNA extraction, CTAB is used to lyse cells and separate DNA from proteins and other cellular components. CTAB forms a complex with DNA, which is then extracted using organic solvents. In protein purification, CTAB is used to solubilize and purify proteins by forming a complex with the protein of interest. In nanoparticle synthesis, CTAB is used as a surfactant to stabilize the nanoparticles and control their size and shape.

Propiedades

Número CAS |

17671-52-2 |

|---|---|

Fórmula molecular |

C9H17NO8 |

Peso molecular |

267.23 g/mol |

Nombre IUPAC |

carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |

Clave InChI |

LKAOQCIAIYQGFG-LREBCSMRSA-N |

SMILES isomérico |

C[N+](C)(C)CC(=O)O.[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |

SMILES |

C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)O)O |

SMILES canónico |

C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)